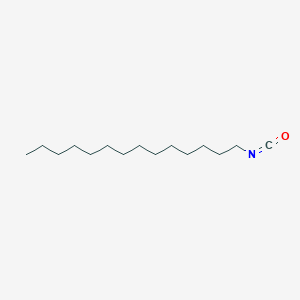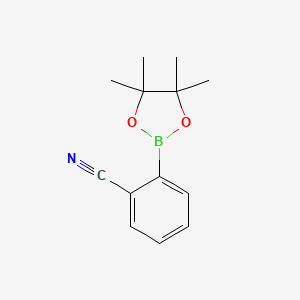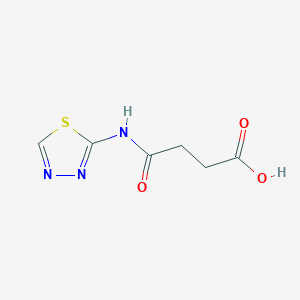
4-Chlorobenzoyl cyanide
Descripción general
Descripción
4-Chlorobenzoyl cyanide is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl cyanide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chlorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and hydrogen cyanide.
Reduction: Reduction of the cyanide group can yield 4-chlorobenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: 4-Chlorobenzyl derivatives.
Hydrolysis: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzylamine.
Aplicaciones Científicas De Investigación
4-Chlorobenzoyl cyanide is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Material Science: Employed in the development of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzoyl cyanide involves its reactivity towards nucleophiles. The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl cyanide: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
4-Chlorobenzaldehyde: Contains an aldehyde group instead of a cyanide group, leading to different reactivity.
4-Chlorobenzoic acid: The cyanide group is replaced by a carboxylic acid group, altering its chemical properties.
Uniqueness
4-Chlorobenzoyl cyanide is unique due to the presence of both the cyanide and chlorine groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-chlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBCXDMJVNFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431439 | |
| Record name | 4-chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13014-48-7 | |
| Record name | 4-chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)





![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)



